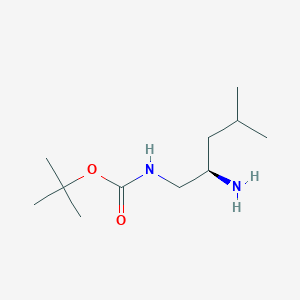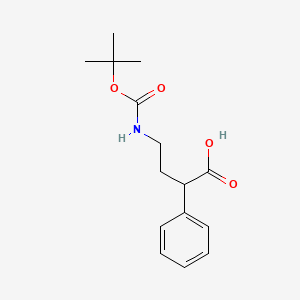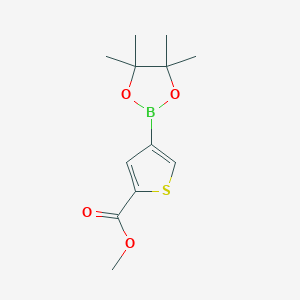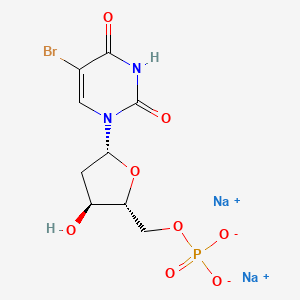
Sal de disodio del ácido 5-bromo-2'-desoxi-5'-uridílico
Descripción general
Descripción
5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato): es un análogo de nucleósido sintético de la timidina. Se usa comúnmente en la investigación científica para estudiar la proliferación celular, la síntesis de ADN y varios procesos celulares. Este compuesto es particularmente valioso en los campos de la biología molecular, la genética y la investigación del cáncer debido a su capacidad de incorporarse al ADN durante la fase S del ciclo celular .
Aplicaciones Científicas De Investigación
Química:
- Se usa como marcador para estudios de síntesis de ADN y proliferación celular.
- Se incorpora al ADN para estudiar los efectos de varias modificaciones químicas .
Biología:
- Ampliamente utilizado en biología celular para etiquetar células en división.
- Ayuda a rastrear la progresión del ciclo celular e identificar células en proliferación .
Medicina:
- Utilizado en la investigación del cáncer para estudiar el crecimiento tumoral y la respuesta a los tratamientos.
- Actúa como radiosensibilizador en la terapia del cáncer, mejorando los efectos de la radiación sobre las células cancerosas .
Industria:
- Empleado en el desarrollo de herramientas y ensayos de diagnóstico para detectar la proliferación celular.
- Se utiliza en la producción de reactivos e kits de investigación para estudios de biología molecular .
Mecanismo De Acción
Mecanismo: 5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato) se incorpora al ADN en lugar de la timidina durante la fase S del ciclo celular. Esta incorporación permite a los investigadores rastrear la síntesis de ADN y la proliferación celular. El átomo de bromo en el compuesto también se puede utilizar en estudios de difracción de rayos X para analizar la estructura del ADN .
Objetivos y Vías Moleculares:
Timidilato Sintasa: El compuesto se dirige a la timidilato sintasa, una enzima involucrada en la síntesis de ADN.
Vías de replicación del ADN: Se incorpora al ADN que se replica, lo que permite el estudio de los mecanismos de replicación y reparación del ADN.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .
Cellular Effects
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .
Dosage Effects in Animal Models
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.
Metabolic Pathways
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .
Transport and Distribution
Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato) típicamente implica la bromación de 2’-desoxiuridina seguida de fosforilación. La bromación se logra usando bromo o un agente bromante en condiciones controladas. El producto fosforilado se purifica luego para obtener el compuesto deseado .
Métodos de producción industrial: La producción industrial de 5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato) sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar una alta pureza y consistencia del producto final. El compuesto a menudo se produce en forma cristalina y se almacena bajo condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reacciones de Sustitución: El átomo de bromo en 5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato) puede sufrir reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.
Fosforilación: El compuesto en sí es un derivado fosforilado de 5-Bromo-2’-desoxiuridina.
Reactivos y Condiciones Comunes:
Agentes bromantes: Usados para el paso de bromación inicial.
Agentes fosforilantes: Usados para introducir el grupo fosfato.
Solventes: Los solventes comunes incluyen agua, etanol y dimetilsulfóxido (DMSO).
Productos Principales:
5-Bromo-2’-desoxiuridina: El producto principal antes de la fosforilación.
5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato): El producto final después de la fosforilación.
Comparación Con Compuestos Similares
Compuestos Similares:
5-Yodo-2’-desoxiuridina: Otro análogo de timidina utilizado en aplicaciones similares.
5-Fluoro-2’-desoxiuridina: Utilizado en la investigación y terapia del cáncer.
2’-Desoxiuridina: El análogo no halogenado de 5-Bromo-2’-desoxiuridina.
Singularidad: 5-Bromo-2’-desoxiuridina 5’-(dihidrógeno fosfato) es único debido a su átomo de bromo, que permite aplicaciones específicas en estudios de difracción de rayos X y su uso como radiosensibilizador. Su incorporación al ADN proporciona una herramienta valiosa para estudiar la proliferación celular y la síntesis de ADN .
Propiedades
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







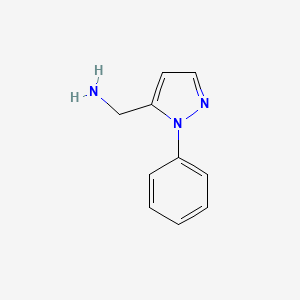
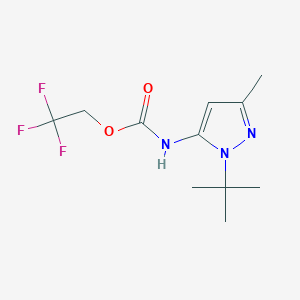
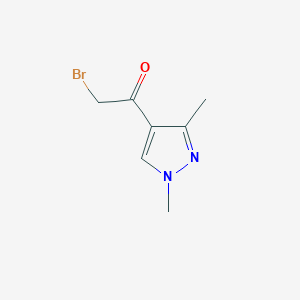
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)
![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)
